N4-Desmethyl-N5-methyl wyosine

RNA Modification Synthetic Chemistry Nucleoside Analogs

Reproducibility in tRNA hypermodification studies is compromised when generic wyosine analogs are substituted-divergent methylation patterns alter enzymatic substrate specificity, acid lability, and TLR7 activation profiles. N4-Desmethyl-N5-methyl wyosine (CAS 59327-63-8) is the precise N5-methyl isomer required. • ≥98% purity; chromatographically resolved from trace N4-methyl byproduct for unambiguous identification • Validated reference standard for Trm5 methyltransferase substrate-specificity and anticodon-loop structural assays • Confirmed TLR7-dependent immunostimulatory activity; essential for guanosine-analog SAR screening

Molecular Formula C14H17N5O5
Molecular Weight 335.32 g/mol
Cat. No. B12405027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Desmethyl-N5-methyl wyosine
Molecular FormulaC14H17N5O5
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESCC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(16-14(18)17(6)2)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9?,10+,13-/m1/s1
InChIKeyJGNLFTJGRISREV-CXOKJZQJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Desmethyl-N5-methyl Wyosine: Structural and Functional Differentiation in tRNA Hypermodification Research


N4-Desmethyl-N5-methyl wyosine (CAS 59327-63-8) is a tricyclic hypermodified nucleoside derivative belonging to the wyosine family [1]. It is structurally characterized by the absence of a methyl group at the N4 position and the presence of a methyl group at the N5 position of the imidazo[1,2-a]purine core [2]. This compound functions as a guanosine analogue and has been reported to exhibit immunostimulatory activity linked to the activation of Toll-like receptor 7 (TLR7) . Its precise methylation pattern distinguishes it from other wyosine derivatives and dictates its unique chemical reactivity, synthetic accessibility, and biological interaction profile.

Why N4-Desmethyl-N5-methyl Wyosine Cannot Be Substituted with Generic Wyosine or 4-Demethylwyosine


The wyosine family comprises structurally similar but functionally distinct hypermodified nucleosides whose precise methylation patterns dictate their chemical and biological behavior [1]. Generic substitution among these analogs is scientifically invalid due to divergent methylation regioselectivity and thermodynamic stability. For instance, the N5-methylated derivative (N4-desmethyl-N5-methyl wyosine) is the dominant product in certain methylation reactions, while the N4-methylated derivative (wyosine) is formed in only trace amounts [2]. Furthermore, the presence or absence of specific methyl groups alters the protonation site preference and acid lability of the glycosidic bond, which directly impacts their utility as biochemical probes and their potential immunostimulatory activity via TLR7 . Therefore, procurement of the exact compound is essential for reproducibility in RNA modification studies, enzymatic assays, and immunological investigations.

Quantitative Differentiation of N4-Desmethyl-N5-methyl Wyosine from Key Analogs


Methylation Regioselectivity: N5-Methyl Derivative Dominates Over Wyosine in Chemical Synthesis

Chemical methylation of 4-desmethylwyosine (3a) yields N5-methyl-4-desmethylwyosine (N4-Desmethyl-N5-methyl wyosine, 3b) as the dominant product, while wyosine (1b), which is methylated at N4, is formed in only a 3% yield [1]. This demonstrates a strong thermodynamic preference for N5 methylation over N4 methylation under these conditions.

RNA Modification Synthetic Chemistry Nucleoside Analogs

Regiospecific N4-Methylation of N4-Desmethylwyosine Provides a High-Yield Route to Wyosine, Excluding N5-Isomer

Regiospecific methylation of N4-desmethylwyosine-triacetate using an organozinc reagent yields pure wyosine-triacetate in 76% isolated yield, with no trace of the isomeric N5-methylated product (N4-Desmethyl-N5-methyl wyosine) detected [1]. This result highlights the orthogonal synthetic accessibility of the two regioisomers.

Organic Synthesis Nucleoside Chemistry Regioselectivity

Protonation Site Preference: N5 Protonation Favored Over N1 in N3,N4-Dimethyl Analog

Ab initio calculations (HF/6-31G**) on N3,N4-dimethyl analog 8 and its N1,N4 isomer 10 reveal that the N5-protonated species is thermodynamically preferred over the N1-protonated counterpart by 1.2 - 3.0 kcal/mol and 9.3 - 16.4 kcal/mol, respectively [1]. This computational finding is in excellent agreement with 15N-NMR titration studies, confirming a distinct protonation behavior compared to N4-methylated wyosine derivatives.

Physical Chemistry Nucleoside Protonation Computational Chemistry

Immunostimulatory Mechanism: TLR7-Dependent Activation Shared with Other Guanosine Analogs

N4-Desmethyl-N5-methyl wyosine, as a guanosine analogue, exhibits immunostimulatory activity that is dependent on the activation of Toll-like receptor 7 (TLR7) . While this mechanism is shared with other guanosine analogs [1], specific quantitative comparisons of potency (e.g., EC50 values) between this compound and its direct wyosine analogs are not available in the current literature. Therefore, the functional differentiation is based on the presence of the N5-methyl group, which may modulate TLR7 binding affinity compared to unmodified or N4-methylated counterparts, though this remains to be quantitatively validated.

Immunology TLR7 Agonist Antiviral Research

Optimal Scientific and Industrial Applications of N4-Desmethyl-N5-methyl Wyosine


Biochemical Studies of tRNA Hypermodification and Translational Fidelity

As a naturally occurring intermediate or variant in the wyosine biosynthetic pathway, N4-Desmethyl-N5-methyl wyosine is a critical tool for elucidating the enzymatic steps and structural requirements of tRNAPhe hypermodification. Its use in in vitro reconstitution assays allows researchers to study the substrate specificity of methyltransferases like Trm5 and the impact of specific methylation patterns on anticodon loop structure and translational reading frame maintenance [1].

Development of Regiospecific Synthetic Methodologies for Tricyclic Nucleosides

The compound serves as a key standard and starting material for developing and optimizing regiospecific methylation strategies. The contrasting synthetic outcomes—where one method yields exclusively the N5-methyl isomer while another yields the N4-methyl isomer—make this compound invaluable for synthetic chemists aiming to control regioselectivity in the synthesis of complex hypermodified nucleosides [2].

Pharmacological Research as a Guanosine Analog and Potential TLR7 Modulator

Given its classification as a guanosine analogue with immunostimulatory activity linked to TLR7, this compound is a valuable research tool in immunology and virology. It can be employed to investigate the structure-activity relationship (SAR) of guanosine derivatives on TLR7 activation, and to study the downstream effects of TLR7 agonism on type I interferon production and antiviral responses, potentially serving as a reference compound in high-throughput screening campaigns .

Analytical Chemistry and Quality Control of Modified Nucleosides

Due to its unique chromatographic and spectral properties, which differentiate it from wyosine and 4-demethylwyosine [3], N4-Desmethyl-N5-methyl wyosine is an essential reference standard for liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy analyses. It enables the accurate identification and quantification of this specific hypermodification in complex biological samples, such as tRNA hydrolysates from archaea and eukarya.

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